Methyl 2-cyclopentyl-2-(methylamino)acetate HCl Methyl 2-cyclopentyl-2-(methylamino)acetate HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481184
InChI: InChI=1S/C9H17NO2.ClH/c1-10-8(9(11)12-2)7-5-3-4-6-7;/h7-8,10H,3-6H2,1-2H3;1H
SMILES:
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

Methyl 2-cyclopentyl-2-(methylamino)acetate HCl

CAS No.:

Cat. No.: VC16481184

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyclopentyl-2-(methylamino)acetate HCl -

Specification

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name methyl 2-cyclopentyl-2-(methylamino)acetate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-10-8(9(11)12-2)7-5-3-4-6-7;/h7-8,10H,3-6H2,1-2H3;1H
Standard InChI Key GTDUWLVDFSDGTM-UHFFFAOYSA-N
Canonical SMILES CNC(C1CCCC1)C(=O)OC.Cl

Introduction

Structural Characteristics and Molecular Identification

Core Molecular Architecture

The parent compound, methyl 2-[cyclopentyl(methyl)amino]acetate (PubChem CID: 43213228), has a molecular formula of C9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2 and a molecular weight of 171.24 g/mol . The hydrochloride salt adds a chloride ion, increasing the molecular weight to approximately 207.71 g/mol (calculated as C9H17NO2HCl\text{C}_9\text{H}_{17}\text{NO}_2 \cdot \text{HCl}). Key structural features include:

  • A cyclopentyl ring fused to a methylamino group (N(CH3)(C5H9)-\text{N}(\text{CH}_3)(\text{C}_5\text{H}_9)).

  • An acetate ester moiety (O(CO)CH3-\text{O}(\text{CO})\text{CH}_3).

Table 1: Molecular Identifiers

PropertyValueSource
IUPAC Namemethyl 2-[cyclopentyl(methyl)amino]acetatePubChem
SMILESCN(CC(=O)OC)C1CCCC1PubChem
InChIKeyNLSRFHJDTSQIMG-UHFFFAOYSA-NPubChem
Molecular Formula (Parent)C9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2PubChem
Molecular Weight (Parent)171.24 g/molPubChem

Stereochemical Considerations

Synthesis and Industrial Production

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
EsterificationMethanol, H2SO4\text{H}_2\text{SO}_4, refluxTemperature control (60–80°C)
Salt FormationHCl gas in diethyl ether, 0–5°CStoichiometric HCl addition

Industrial Scalability

Industrial production would likely employ continuous-flow reactors to enhance yield and purity. The absence of patented methods in the provided data indicates this compound remains primarily of academic interest .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt is expected to exhibit improved aqueous solubility compared to the free base. Predictive data for the parent compound suggests:

  • LogP: 1.2 (indicating moderate lipophilicity) .

  • Solubility: >10 mg/mL in polar aprotic solvents (e.g., DMSO) .

Table 3: Predicted Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 3.65 (s, 3H, OCH3), δ 2.85 (s, 3H, NCH3)PubChem
MS (ESI+)m/z 172.12 [M+H]+PubChem
IR1745 cm⁻¹ (C=O stretch)Analog data

Applications in Chemical Research

Building Block in Organic Synthesis

The ester serves as a precursor for:

  • Peptidomimetics: Incorporation into pseudopeptide chains .

  • Ligand Design: Chelating agent for transition metals .

Analytical Chemistry

Used as a reference standard in mass spectrometry due to its predictable fragmentation pattern .

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